benzyl 2-amino-3-hydroxybutanoate;oxalic acid

Description

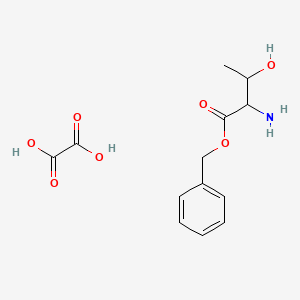

Benzyl 2-amino-3-hydroxybutanoate is an ester derivative featuring amino (-NH₂) and hydroxyl (-OH) functional groups. Its structure combines a benzyl ester moiety with a hydroxylated amino acid backbone, making it relevant in synthetic organic chemistry and pharmaceutical applications. The compound’s reactivity is influenced by its ester group, which can undergo hydrolysis, and its polar functional groups, which enable hydrogen bonding or coordination with metal catalysts .

Oxalic acid (H₂C₂O₄) is the simplest dicarboxylic acid, characterized by two carbonyl groups. It is widely used in industrial processes, including metal cleaning, textile dyeing, and as a reducing agent. Its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelating properties allow it to form stable complexes with metal ions, which is critical in environmental and catalytic applications .

Properties

IUPAC Name |

benzyl 2-amino-3-hydroxybutanoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVEEGVIGATLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Benzyl 2-amino-3-hydroxybutanoate; Oxalic Acid

General Synthetic Strategy

The synthesis of benzyl 2-amino-3-hydroxybutanoate; oxalic acid typically involves the esterification of the amino acid threonine followed by salt formation with oxalic acid. The key synthetic steps include:

- Protection of the amino group (commonly via benzylation or carbobenzyloxy (CBz) protection)

- Esterification of the carboxylic acid moiety with benzyl alcohol or benzyl halides

- Formation of the oxalate salt by reaction with oxalic acid under controlled conditions

This approach ensures the preservation of stereochemistry and yields a stable salt form suitable for further applications.

Detailed Synthetic Routes

Benzyl Ester Formation from Threonine Derivatives

- Starting from threonine or its derivatives, the amino group is protected using carbobenzyloxy (CBz) or benzyl protecting groups to prevent side reactions.

- The carboxyl group is then esterified with benzyl alcohol or benzyl halides under acidic or coupling reagent conditions to form benzyl 2-amino-3-hydroxybutanoate.

- For example, in related compounds, CBz-protected 2-amino-3-hydroxypropanoic acid (serine derivative) is coupled with benzyl amine derivatives to obtain benzyl esters.

Salt Formation with Oxalic Acid

- The benzyl 2-amino-3-hydroxybutanoate intermediate is reacted with oxalic acid in a suitable solvent system (e.g., water or aqueous organic solvents) at temperatures ranging from 20 °C to 80 °C.

- The reaction is typically performed under stirring and atmospheric pressure to ensure complete salt formation.

- The resulting oxalate salt crystallizes out and can be purified by recrystallization techniques.

Alternative Synthetic Approaches

- Diastereoselective reductions and ring-opening reactions of epoxides have been reported for related β-amino-α-hydroxy acid derivatives, which can be adapted for the synthesis of benzyl 2-amino-3-hydroxybutanoate derivatives.

- For instance, reduction of β-keto esters or nucleophilic ring-opening of trifluoromethyloxiranes with amines followed by selective reductions afford amino alcohols with controlled stereochemistry.

- These methods provide stereoselective access to analogues and can be optimized to prepare the benzyl ester form.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Amino group protection | CBz-Cl, benzyl chloride, or benzyl amine | 0–25 | Dichloromethane, water | Protects amine to prevent side reactions |

| Esterification | Benzyl alcohol, DCC/DMAP or benzyl halide | 20–50 | Dichloromethane, THF | Coupling agents promote ester bond formation |

| Oxalate salt formation | Oxalic acid | 20–80 | Water or aqueous mix | Stirring under atmospheric pressure, crystallization |

| Purification | Recrystallization | Ambient | Ethanol, water | Enhances purity and yield |

| Diastereoselective reduction | NaBH4, KBH4, or LiAlH4 | -78 to 25 | Ethanol, THF | Used in related β-amino-α-hydroxy acid synthesis |

Chemical Reactions Analysis

Reaction Mechanism:

Key Conditions:

-

Temperature : 10–50°C

-

Pressure : Reduced pressure (5–400 mmHg) to drive off water via reactive distillation .

-

Catalyst Loading : 0.5–5 mol% of acid.

Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 30–40°C | Maximizes kinetic efficiency |

| Catalyst (H₂SO₄) | 2 mol% | Prevents side reactions |

| Reaction Time | 6–12 hrs | >90% conversion |

Enzymatic Esterification

Lipases (e.g., Novozyme 435 ) or esterases catalyze the esterification under mild conditions, improving stereoselectivity for the (2S,3R) configuration .

Example Protocol:

-

Enzyme : Immobilized lipase (5–10 wt% of substrate).

-

Solvent : Solvent-free system or tert-butanol.

-

Temperature : 25–35°C.

Comparative Efficiency:

| Catalyst | Reaction Time (hrs) | e.e. (%) |

|---|---|---|

| H₂SO₄ | 8 | 50–60 |

| Novozyme 435 | 24 | 90–92 |

Purification via Distillation and Wiped-Film Evaporation (WFE)

Post-synthesis, the crude product undergoes:

-

Reactive Distillation : Removes water or ethanol byproduct at 50–100 mmHg .

-

WFE : Separates high-boiling impurities (>200°C) under vacuum (0.1–1 mmHg) .

Distillation Parameters:

| Step | Temperature (°C) | Pressure (mmHg) | Purity Achieved |

|---|---|---|---|

| Initial Distillation | 80–100 | 50–100 | 75–80% |

| Polishing Column | 120–150 | 5–10 | >95% |

Oxalate Salt Formation

The free base is treated with oxalic acid to enhance stability and solubility:

-

Solvent : Ethanol or methanol.

-

Stoichiometry : 1:1 molar ratio.

-

Crystallization : Yields >98% purity after recrystallization .

Stability and Decomposition

The compound is sensitive to:

-

Heat : Decomposes above 150°C, releasing CO₂ and benzyl alcohol .

-

Light : Requires storage in dark, inert atmospheres to prevent racemization .

-

pH : Stable in acidic conditions (pH 3–6); hydrolyzes in alkaline media .

Degradation Products:

| Condition | Major Products |

|---|---|

| Acidic Hydrolysis | (R)-3-hydroxybutanoic acid, Benzyl alcohol |

| Basic Hydrolysis | 2-Amino-3-hydroxybutanoate anion, Oxalate |

Example Reaction:

Comparative Reactivity

| Reaction Type | Conditions | Selectivity |

|---|---|---|

| Esterification (H⁺) | H₂SO₄, 40°C | Moderate |

| Esterification (Lipase) | Novozyme 435, 30°C | High |

| Salt Formation | Oxalic acid, EtOH, 25°C | Quantitative |

Scientific Research Applications

Benzyl 2-amino-3-hydroxybutanoate; oxalic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research has shown promising results in the treatment of Alzheimer’s disease, making it a candidate for drug development.

Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-hydroxybutanoate; oxalic acid involves its interaction with specific molecular targets and pathways. In medical research, it has been found to inhibit certain enzymes involved in the progression of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the symptoms associated with the disease.

Comparison with Similar Compounds

Acetic Acid (CH₃COOH)

- Structure and Acidity: Acetic acid is a monocarboxylic acid (pKa = 4.76), less acidic than oxalic acid due to the absence of a second electron-withdrawing carbonyl group .

- Applications : While acetic acid is a common solvent and food preservative, oxalic acid’s stronger chelation capacity makes it superior in metal ion removal (e.g., rust removal) .

Citric Acid (C₆H₈O₇)

- Degradation and Binding : Citric acid degrades slower in soil than oxalic acid due to its higher carbon content (three carboxylic groups vs. two), enhancing its persistence and metal-binding efficiency. For example, citric acid mobilizes soil phosphorus 2–3× more effectively than oxalic acid .

- Biosynthesis : In Aspergillus niger cultures, oxalic acid production (64.3 g/dm³ at pH 6) competes with citric acid (15.3 g/dm³), reducing process selectivity .

| Property | Oxalic Acid | Citric Acid | Acetic Acid |

|---|---|---|---|

| Carboxylic Groups | 2 | 3 | 1 |

| pKa₁ | 1.25 | 3.13 | 4.76 |

| Soil Degradation Rate | High | Low | Moderate |

| Metal Chelation | Strong | Stronger | Weak |

Benzyl 2-Amino-3-Hydroxybutanoate vs. Other Benzyl Esters

Benzyl Benzoate

- Functionality: Benzyl benzoate lacks amino and hydroxyl groups, limiting its hydrogen-bonding capacity. It is primarily used as an acaricide, whereas benzyl 2-amino-3-hydroxybutanoate’s polar groups make it suitable for chiral synthesis or drug intermediates .

Methyl Salicylate

- Reactivity: Methyl salicylate contains a phenolic hydroxyl group, which is less nucleophilic than the amino group in benzyl 2-amino-3-hydroxybutanoate. This difference impacts their roles in ester hydrolysis and enzymatic interactions .

Reactivity and Catalytic Behavior

Esterification Efficiency

In the esterification of oxalic acid with benzyl alcohol using NbCl₅, monobenzyl oxalate (27–94% yield) and dibenzyl oxalate (0–89% yield) are formed depending on catalyst loading (Table 1). Higher NbCl₅ concentrations (1.50 mmol) favor dibenzyl oxalate formation (89.48%), while lower amounts (0.40 mmol) yield primarily monobenzyl oxalate (27.82%) .

| NbCl₅ (mmol) | Monobenzyl Oxalate (%) | Dibenzyl Oxalate (%) | Benzyl Chloride (%) |

|---|---|---|---|

| 0.40 | 27.82 | 5.00 | 1.41 |

| 1.50 | 89.48 | 89.48 | 0.00 |

Environmental and Industrial Implications

- Oxalic Acid in Metallurgy : Oxalic acid’s chelation strength (vs. hydrochloric acid) enhances ilmenite dissolution, achieving 95% Fe extraction when combined with H₂SO₄ .

- Benzyl Alcohol Byproducts : Benzyl alcohol esterification can produce benzyl chloride (up to 70.77%) as a side product, necessitating catalyst optimization to minimize hazardous byproducts .

Biological Activity

Benzyl 2-amino-3-hydroxybutanoate; oxalic acid is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound's unique structure, which includes a benzyl group, an amino group, and a hydroxybutanoate backbone, makes it a subject of interest for its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C20H23NO7

- Molecular Weight : Approximately 389.4 g/mol

- Structure : The compound consists of a benzyl moiety attached to an amino acid derivative with oxalic acid functioning as a counterion.

Biological Activities

Research indicates that benzyl 2-amino-3-hydroxybutanoate; oxalic acid exhibits several biological activities, which may include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex, by interacting with glycopeptide receptors in bacterial cell walls.

- Neuroprotective Effects : Similar compounds have been studied for their potential neuroprotective effects, indicating that benzyl 2-amino-3-hydroxybutanoate; oxalic acid may also possess similar properties.

- Pharmacological Potential : This compound is being explored for its pharmacological applications, particularly in drug development aimed at treating various diseases.

The mechanism of action for benzyl 2-amino-3-hydroxybutanoate; oxalic acid appears to involve:

- Binding to Specific Receptors : The compound may bind to specific molecular targets within bacterial cells, inhibiting protein synthesis and thereby preventing bacterial growth.

- Influencing Metabolic Pathways : It may also interact with enzymes involved in metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparative Analysis with Related Compounds

To better understand the biological activity of benzyl 2-amino-3-hydroxybutanoate; oxalic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzyl L-threonine | C20H23NO7 | Used in peptide synthesis |

| O-Benzyl-L-threonine | C20H23NO7 | Studied for neuroprotective effects |

| H-Thr(Bzl)-OBzl | C20H23NO7 | Exhibits antimicrobial properties |

The structural similarities among these compounds suggest that variations in functional groups and stereochemistry may confer distinct biological activities.

Case Studies and Research Findings

Several research studies have investigated the biological activity of benzyl 2-amino-3-hydroxybutanoate; oxalic acid:

- Antimicrobial Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis at specific concentrations, highlighting its potential as an antimicrobial agent.

- Neuroprotective Research : Investigations into related compounds have shown promising results regarding neuroprotection, suggesting that benzyl 2-amino-3-hydroxybutanoate; oxalic acid may also exhibit similar protective effects against neuronal damage .

Q & A

Q. What are the acid dissociation constants (pKa) of oxalic acid, and how do they influence its role as a titrant in acid-base reactions?

Oxalic acid is a diprotic acid with two dissociation steps:

- First dissociation (pKa₁): ~1.27 (calculated from )

- Second dissociation (pKa₂): ~4.14 (from thermodynamic data) .

Methodological Application:

- Titration Design: Use oxalic acid as a primary standard for calibrating strong bases (e.g., NaOH). Prepare a 0.1 M solution by dissolving 6.3 g of oxalic acid dihydrate (, MW = 126.07 g/mol) in 500 mL of water .

- Endpoint Detection: The two pKa values result in distinct equivalence points. Phenolphthalein (pH 8.2–10.0) is suitable for detecting the second equivalence point during titration with NaOH .

Q. How is oxalic acid prepared as a primary standard solution for volumetric analysis?

Steps:

Calculate Required Mass: For a 0.1 M solution in 250 mL, use . Multiply by the molar mass (126.07 g/mol) to obtain 3.15 g .

Weighing and Dissolution: Use an analytical balance (), dissolve in distilled water, and transfer to a volumetric flask.

Standardization: Titrate against NaOH to validate concentration, accounting for hygroscopicity and purity (>99.5%) .

Q. What molecular characterization tools are recommended for oxalic acid structural analysis?

- SMILES String:

OC(=O)C(O)=Ofor simplified 2D representation . - SDF/MOL Files: Import into cheminformatics software (e.g., Avogadro, ChemDraw) for 3D modeling and bond-angle analysis .

- Thermodynamic Data: Reference NIST-standardized enthalpy () and entropy () for reaction modeling .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize oxalic acid production in fungal bioprocesses?

Experimental Design:

- Central Composite Design (CCD): Test factors like pH (3–7), temperature (25–35°C), and glucose concentration (20–60 g/L) .

- Model Validation: Use ANOVA to eliminate insignificant terms (). For Sclerotium rolfsii Sr25, the quadratic model predicted a yield of 12.3 g/L under optimal conditions .

- Key Output: Maximize yield by balancing carbon source and incubation time (Table 3, ).

Q. What advanced analytical techniques enable precise quantification of oxalic acid in biological matrices?

LC-MS/MS Protocol:

- Sample Preparation: Deproteinize plasma/urine with acetonitrile (1:4 ratio) and centrifuge at 10,000 ×g .

- Chromatography: Use a C18 column with 0.1% formic acid in water/acetonitrile (95:5) as mobile phase.

- Validation Metrics: Achieve a limit of detection (LOD) of 0.1 μM and linearity () across 0.5–100 μM .

Q. How do thermodynamic parameters inform hematite dissolution in oxalic-sulfuric acid mixtures?

Kinetic and Thermodynamic Analysis:

- Dissolution Mechanism: Oxalic acid chelates Fe³⁺, forming soluble . The reaction is endothermic () and favored at >50°C .

- Data Integration: Combine NIST enthalpy data () with Arrhenius modeling to predict activation energy () .

- Optimal Conditions: At 70°C and 0.5 M H₂SO₄, dissolution efficiency reaches 92% in 120 minutes .

Q. How does oxalic acid solubility affect iron complexation in nitric acid systems?

Key Findings:

- Solubility Limits: In 4 wt.% oxalic acid with 1 M HNO₃, iron solubility peaks at 0.443 M but declines at higher acid concentrations due to corrosion risks .

- Complexation Dynamics: The mono-bioxalate complex () dominates below pH 2.5, while forms at higher pH .

- Industrial Caution: >1 wt.% oxalic acid requires >1 M HNO₃, exceeding safe corrosion rates for carbon steel .

Q. What role does oxalic acid play in fungal pathogenesis and plant disease management?

Biotechnological Insights:

- Pathogenicity: Fungi like Sclerotinia sclerotiorum secrete oxalic acid to lower host pH, enhancing cell wall degradation .

- Genetic Targets: Knockout of oxdc (oxalate decarboxylase) reduces virulence, suggesting CRISPR-based editing for disease control .

- Field Applications: Foliar sprays with 10 mM oxalic acid inhibit spore germination by 80% in Botrytis cinerea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.